molecular formula C18H19ClN4O5S B3958590 N-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B3958590
M. Wt: 438.9 g/mol
InChI Key: IWOLRNLBQCMRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as CNPA, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized through a variety of methods. CNPA has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CNPA involves the inhibition of certain enzymes. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate, and its inhibition can lead to changes in pH and ion balance. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to changes in nervous system function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CNPA depend on the specific enzymes that are inhibited. Inhibition of carbonic anhydrase can lead to changes in pH and ion balance, while inhibition of acetylcholinesterase can lead to changes in nervous system function. These effects can be studied using CNPA in laboratory experiments.

Advantages and Limitations for Lab Experiments

CNPA has several advantages for laboratory experiments, including its ability to selectively inhibit certain enzymes and its high yield and purity. However, there are also limitations to its use, including potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on CNPA. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of CNPA's effects on other enzymes and biochemical processes. Additionally, CNPA could be used in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

CNPA has potential applications in scientific research, particularly in the field of enzyme inhibition. It has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to changes in biochemical and physiological processes, making CNPA a useful tool for studying these processes.

properties

IUPAC Name

N-[4-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5S/c1-13(24)20-14-5-7-15(8-6-14)29(27,28)22-11-9-21(10-12-22)18-16(19)3-2-4-17(18)23(25)26/h2-8H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOLRNLBQCMRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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